4-Heptyn-2-ol

Overview

Description

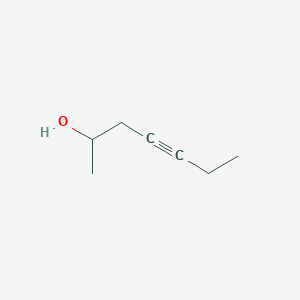

“4-Heptyn-2-ol” is a chemical compound with the molecular formula C7H12O . Its average mass is 112.170 Da and its monoisotopic mass is 112.088814 Da . It is also known by other names such as “4-Heptin-2-ol” and "Methyl 2-pentynyl carbinol" .

Molecular Structure Analysis

The molecular structure of “4-Heptyn-2-ol” can be represented by the InChI string: InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

“4-Heptyn-2-ol” has a molecular weight of 112.1696 . The boiling point under reduced pressure is 341 K at a pressure of 0.019 bar .

Scientific Research Applications

Organic Synthesis

4-Heptyn-2-ol: is a valuable compound in organic synthesis due to its reactivity as an alkyne. It can be used to synthesize complex molecules through reactions such as hydration, halogenation, and hydrogenation. Its terminal alkyne group is particularly useful for the Sonogashira coupling, a reaction that forms carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and natural products .

Pharmaceutical Research

In pharmaceutical research, 4-Heptyn-2-ol serves as a building block for the synthesis of various drug molecules. Its modification through oxidation or reduction can lead to compounds with potential biological activity. The alkyne moiety of 4-Heptyn-2-ol can be transformed into a range of functional groups that are commonly found in drugs .

Material Science

4-Heptyn-2-ol: can be utilized in material science, particularly in the development of new polymers. Its ability to undergo polymerization reactions makes it a candidate for creating novel polymeric materials with specific mechanical and chemical properties. These materials could have applications ranging from biodegradable plastics to high-strength fibers .

Analytical Chemistry

In analytical chemistry, 4-Heptyn-2-ol may be used as a standard or reagent in various spectroscopic methods. Its distinct infrared spectrum can help in the identification and quantification of compounds in a mixture. It can also be employed in the calibration of instruments like gas chromatography-mass spectrometry (GC-MS) for accurate analysis .

Biochemistry Studies

4-Heptyn-2-ol: has potential applications in biochemistry for probing the structure and function of biomolecules. It can be used to introduce alkyne tags into biomolecules, which can then be detected using click chemistry. This is particularly useful in studying proteins and nucleic acids in living cells .

Environmental Applications

The compound’s potential use in environmental applications lies in its role as an intermediate in the synthesis of compounds that can degrade environmental pollutants4-Heptyn-2-ol could be used to create catalysts or agents that help in the breakdown of harmful substances, contributing to environmental cleanup efforts .

Safety and Hazards

“4-Heptyn-2-ol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . When handling this chemical, it is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name |

hept-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVIEBMEWKSONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941570 | |

| Record name | Hept-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Heptyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Heptyn-2-ol | |

CAS RN |

19781-81-8 | |

| Record name | 4-Heptyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hept-4-yn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-4-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Heptyn-2-ol being identified in rose plants treated with plant growth regulators?

A: The research identified 4-Heptyn-2-ol as one of the volatile organic compounds (VOCs) emitted by rose plants. Interestingly, the levels of this compound, along with several others, were significantly elevated in plants treated with specific concentrations of benzyladenine (BA) and naphthalene acetic acid (NAA) []. This suggests that 4-Heptyn-2-ol might be part of a complex metabolic response triggered by these plant growth regulators. Further investigation is needed to understand the specific role of 4-Heptyn-2-ol in this response and its potential impact on rose growth and development.

Q2: The study mentions 4-Heptyn-2-ol as an “aroma chemical." Does its increased emission in treated roses suggest a change in fragrance?

A: While the study identifies 4-Heptyn-2-ol as an aroma chemical with a potent smell [], it doesn't directly investigate the impact of its increased emission on the overall fragrance profile of the treated roses. Further research, potentially involving sensory analysis, would be needed to determine if the changes in VOC profiles, including the elevated 4-Heptyn-2-ol levels, translate to a perceptible difference in the rose fragrance.

Q3: The researchers used HS-SPME-GC-MS to analyze the VOCs. Why was this method chosen, and what are its advantages in this context?

A3: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like 4-Heptyn-2-ol in complex matrices like plant tissues. This method was chosen for several reasons:

- Non-destructive sampling: HS-SPME allows for the collection of volatile compounds from the headspace above the sample without directly extracting or damaging the plant material []. This is particularly beneficial for studying living organisms.

- Identification and Quantification: The coupling of GC with MS enables not only the separation of different VOCs but also their identification by comparing their mass spectra to databases and quantifying their relative abundance based on peak areas [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)